molecular formula C13H15N5O3S B2573195 2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097922-54-6

2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No. B2573195
CAS RN: 2097922-54-6
M. Wt: 321.36
InChI Key: RIZPGVDNDSIHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a thiadiazole group, which is a type of heterocycle. Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . The 5-membered oxadiazole and thiadiazole scaffolds are well-known heterocycles and are a common feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions, and the specific process would depend on the other groups present in the compound . Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

Thiadiazole is a 5-membered ring with two nitrogen atoms and one sulfur atom . The stability order of isomers decreases as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5 . The 1,2,3-oxadiazole isomer is found solely as an unstable diazoketone tautomer due to its cyclic structure instability, making 1,3,4 and 1,2,4 isomers more frequent in medicinal chemistry than the other two isomers .

Scientific Research Applications

Antimicrobial Activity

MTDP has been investigated for its antimicrobial potential. Studies have tested its efficacy against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans . The compound’s ability to inhibit microbial growth makes it a promising candidate for developing novel antimicrobial agents.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .

Future Directions

Thiadiazole derivatives are a significant area of research due to their wide range of biological activities . Future research could focus on exploring new thiadiazole derivatives and their potential applications in medicine.

properties

IUPAC Name

2-methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-17-12(19)3-2-10(15-17)13(20)18-6-4-9(5-7-18)21-11-8-14-22-16-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZPGVDNDSIHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.